3,7-Dimethyl-2,6-octadienal
Overview
Description
It is a pale yellow liquid with a strong lemon odor and is found in the essential oils of various plants, including lemongrass, verbena, and citronella . Citral is widely used in the flavor and fragrance industry due to its pleasant aroma and is also a key intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,7-dimethyl-2,6-octadienal involves the oxidation of nerol, a monoterpene alcohol. The reaction typically uses iodobenzene diacetate and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as oxidizing agents in acetonitrile at 0°C . The reaction mixture is then purified by column chromatography to yield the desired product.
Industrial Production Methods: Industrially, citral can be extracted from natural sources such as lemongrass oil, which contains 70-80% citral. The extraction process involves steam distillation followed by purification steps to isolate citral from other components .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-2,6-octadienal undergoes various chemical reactions, including:
Substitution: Citral can participate in nucleophilic substitution reactions, forming derivatives like ionones, which are used in perfumery.
Common Reagents and Conditions:
Oxidation: Acidic KMnO4 or H2O2.
Reduction: NaBH4 in ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Geraniol and nerol.
Substitution: Ionones and other derivatives.
Scientific Research Applications
3,7-Dimethyl-2,6-octadienal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of vitamins (e.g., vitamin A) and other bioactive compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in studying microbial inhibition.
Medicine: Investigated for its potential anticancer and antioxidant activities.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-2,6-octadienal involves its interaction with various molecular targets:
Antimicrobial Activity: Citral disrupts microbial cell membranes, leading to cell lysis and death.
Acaricidal Activity: It acts as a fumigant, causing mortality in mites through vapor action.
Antioxidant Activity: Citral scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
3,7-Dimethyl-2,6-octadienal is similar to other monoterpene aldehydes such as:
Uniqueness:
Properties
IUPAC Name |
3,7-dimethylocta-2,6-dienal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVQBCEXWBHNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024836 | |
Record name | 3,7-Dimethyl-2,6-octadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-40-5 | |
Record name | Citral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5392-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyl-2,6-octadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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